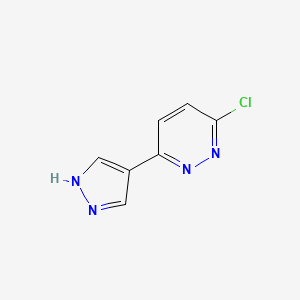

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(1H-pyrazol-4-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYXCNBZRQEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CNN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

In the landscape of modern drug discovery, certain heterocyclic frameworks are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolyl-pyridazine core is a quintessential example of such a scaffold. The pyridazine ring, a six-membered diazine, offers a unique combination of physicochemical properties, including a significant dipole moment and robust hydrogen bonding capacity, which can enhance aqueous solubility and facilitate strong interactions with protein active sites.[1] Concurrently, the pyrazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for other rings to improve drug-like properties.[2][3][4]

The combination of these two heterocycles into a single molecule, this compound, creates a versatile building block for constructing complex lead compounds, particularly in the realm of protein kinase inhibitors for oncology.[2] The chlorine atom at the 3-position of the pyridazine ring serves as a convenient synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). This guide provides a detailed examination of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles and offering field-proven protocols for its preparation.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, centered on the formation of the critical bond between the pyridazine and pyrazole rings.

Caption: Workflow for the synthesis of the key pyrazole boronic ester intermediate.

Experimental Protocol: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester [5]

-

Reaction Setup: To a solution of 1-Boc-4-iodopyrazole (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous 1,4-dioxane, add potassium acetate (3.0 eq).

-

Catalyst Addition: Degas the mixture by bubbling argon through the solution for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-pyrazole boronic acid pinacol ester.

-

Deprotection: Heat the crude intermediate to 150-160 °C in a flask equipped with a distillation apparatus. The Boc group will be removed as isobutylene and CO₂. Continue heating until gas evolution ceases.

-

Purification: Cool the residue to room temperature. Add petroleum ether and stir to form a slurry. Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield the pure pyrazole-4-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

The core of the synthesis is the coupling of the pyrazole boronic ester with a suitable pyridazine partner. 3,6-Dichloropyridazine is a cost-effective starting material. The challenge lies in achieving mono-substitution. The reactivity difference between the two chlorine atoms is minimal, so careful control of stoichiometry and reaction conditions is crucial to favor the desired product and minimize the formation of the di-substituted byproduct.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice for such couplings. [6]The bulky phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

-

Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential. [7]Its role is to activate the boronic ester by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is typically used. The organic solvent solubilizes the heterocyclic substrates and catalyst, while water dissolves the inorganic base. [7]* Stoichiometry: Using a slight excess of 3,6-dichloropyridazine relative to the pyrazole boronic ester can help suppress the formation of the di-substituted product, though this may require more rigorous purification to remove unreacted starting material.

Experimental Protocol: this compound

-

Reaction Setup: In a reaction vessel, combine 3,6-dichloropyridazine (1.2 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), and a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reagent Addition: Add sodium carbonate (2.0 eq) as a 2M aqueous solution.

-

Catalyst Addition: Sparge the mixture with argon for 20 minutes to remove dissolved oxygen. Add Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound.

| Parameter | Condition | Rationale |

| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard, reliable catalyst for Suzuki couplings. |

| Base | 2M aq. Na₂CO₃ (2.0 eq) | Activates boronic ester for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Solubilizes both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient thermal energy for the catalytic cycle. |

| Reaction Time | 6-12 hours | Typical duration, should be monitored for completion. |

| Typical Yield | 60-75% | Expected yield after purification. |

Chapter 3: Alternative Synthesis Strategy: Stille Coupling

While the Suzuki-Miyaura coupling is preferred, the Stille coupling presents a viable alternative. This reaction utilizes an organotin reagent, such as 4-(tributylstannyl)-1H-pyrazole, in place of the boronic ester. [8] The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of the pyrazolyl group from tin to palladium. Stille couplings can be advantageous when the corresponding boronic acid is unstable or difficult to prepare. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a major concern in pharmaceutical development. [9]

Chapter 4: Characterization and Purity Analysis

Confirmation of the final product's identity and purity is critical. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the pyrazole and pyridazine ring protons, and their coupling patterns will confirm the 4-yl substitution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for research applications.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method leverages readily accessible starting materials, including 3,6-dichloropyridazine and a pyrazole-4-boronic acid pinacol ester, under well-established and scalable conditions. Careful control over stoichiometry and purification is necessary to manage the formation of di-substituted byproducts. The resulting compound is a highly valuable intermediate, providing a reactive chlorine handle for further elaboration in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors.

References

- Taylor & Francis Online. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Google Patents. (2021). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- ResearchGate. (n.d.). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines.

- ResearchGate. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- OUCІ. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

- Google Patents. (2020). WO 2020/039025 A1.

- IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- PubMed Central (PMC). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.

- PubMed Central (PMC). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- SynArchive. (n.d.). Stille Coupling.

- Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.

- PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.

- Pearson+. (2024). Predict the product of the following Stille coupling reactions.(b....

- PubMed. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.

- ResearchGate. (2003). Palladium Catalyzed Cross‐Coupling Reaction of 5‐Tributylstannyl‐4‐fluoropyrazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazole and pyridazine ring systems, each with a rich history of pharmacological relevance, offer a compelling pairing.[1][2] This guide provides a detailed technical overview of a key exemplar of this hybrid-scaffold approach: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine .

This molecule serves as a versatile building block, incorporating the key structural features of both parent heterocycles. The pyridazine moiety, a π-deficient system, is known for its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other aromatic systems.[2] The pyrazole ring, on the other hand, is a five-membered heterocycle that is a common pharmacophore in a multitude of approved drugs, valued for its metabolic stability and diverse interaction capabilities.[1] The presence of a reactive chlorine atom on the pyridazine ring further enhances the synthetic utility of this compound, allowing for facile diversification through nucleophilic substitution reactions.

This document will detail the known chemical and physical properties of this compound, discuss its synthesis and reactivity, and explore its potential applications in the field of drug discovery, with a focus on providing actionable insights for researchers.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1211519-08-2 | |

| Molecular Formula | C₇H₅ClN₄ | |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Storage Temperature | Room temperature |

While specific experimental data for properties such as melting point, boiling point, and solubility of the title compound are not widely published, data for closely related analogs provide useful reference points. For instance, the regioisomer, 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, has a reported molecular weight of 180.60 g/mol .[4] The methylated analog, 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6), has a molecular weight of 194.62 g/mol .[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis would involve the coupling of a suitably protected pyrazole-4-boronic acid or boronic ester with 3,6-dichloropyridazine. This approach offers regioselective control, which is crucial when working with multi-functionalized heterocyclic systems.

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 3,6-dichloropyridazine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a suitable solvent system such as 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This general procedure is adapted from similar Suzuki couplings used to synthesize related bi-heterocyclic compounds and would likely require optimization of the catalyst, base, solvent, and temperature for this specific substrate combination.[6]

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of its constituent rings and the presence of the chloro substituent.

-

Nucleophilic Aromatic Substitution (SNAr): The 3-chloropyridazine moiety is an electron-deficient system, making the chlorine atom susceptible to displacement by a variety of nucleophiles.[7] This is the most synthetically valuable reaction for this molecule, allowing for the introduction of diverse functional groups at the 6-position of the pyridazine ring. Common nucleophiles include amines, alcohols, thiols, and carbanions. The reaction is typically facilitated by heat and, in some cases, a base.

-

Electrophilic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridazine ring.[8] However, the specific conditions required for electrophilic substitution on the pyrazole ring of the title compound would need to be determined experimentally, as the electron-withdrawing nature of the pyridazine substituent may deactivate the pyrazole ring to some extent.

-

N-H Acidity and Alkylation/Acylation: The pyrazole ring contains an acidic N-H proton. This site can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated to introduce substituents at the N-1 position of the pyrazole ring.

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery

The pyrazolyl-pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The combination of the hydrogen bond accepting capabilities of the pyridazine nitrogens and the diverse substitution patterns possible on both rings makes this a highly attractive scaffold for library synthesis and lead optimization.

While specific biological activity data for this compound is not extensively documented in public literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocycles that can interact with the hinge region of the ATP-binding pocket. The pyrazolyl-pyridazine core is well-suited for this purpose.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes such as cyclooxygenase (COX).[9]

-

Anticancer Agents: The pyrazole scaffold is a component of numerous compounds investigated for their anticancer activity.[1]

The synthetic tractability of this compound, particularly the reactivity of the chloro group, allows for its use as a starting material for the generation of libraries of diverse analogs for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general principles for handling chlorinated heterocyclic compounds and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed and specific safety information, always refer to the latest version of the Safety Data Sheet (SDS) for CAS number 1211519-08-2.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its hybrid scaffold, combining the key features of pyrazole and pyridazine heterocycles, along with a reactive chloro handle, provides a robust platform for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule are still emerging, its structural relationship to a wide range of biologically active compounds underscores its significance for researchers in medicinal chemistry and related fields. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- [Link to a relevant chemical supplier page for CAS 1211519-08-2]

- PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

- Slideshare. Unit 4 Pyrazole. [Link]

- National Center for Biotechnology Information. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

- BOC Sciences. 3-Chloro-6-(4-pyrazolyl)pyridazine. [Link]

- MySkinRecipes. Heterocyclic Building Blocks (5). [Link]

- QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

- PubChem. 3-Chloropyridine. [Link]

- PubChem. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine. [Link]

- Scientific Research Publishing. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. [Link]

- J&K Scientific. This compound, 95%. [Link]

- ACS Publications.

- MDPI.

- J&K Scientific. This compound. [Link]

- World Journal of Pharmaceutical Research.

- Chemical Methodologies.

- National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

- National Center for Biotechnology Information. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

- National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

- PubMed. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. [Link]

- Chemical e-data Search. Nordmann Japan Ltd. | Chemical products. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Building Blocks (5) [myskinrecipes.com]

- 4. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | 943541-20-6 [chemicalbook.com]

- 7. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]

- 8. Unit 4 Pyrazole | PDF [slideshare.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine molecular weight and formula

Technical Guide: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its fundamental molecular properties, provide a robust and validated protocol for its synthesis via palladium-catalyzed cross-coupling, and explore its potential applications as a core scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Introduction: The Pyrazolyl-Pyridazine Scaffold

The convergence of two privileged heterocyclic systems—pyrazole and pyridazine—has yielded a class of compounds with remarkable potential in medicinal chemistry. Pyrazole rings are well-established pharmacophores found in numerous approved drugs, valued for their ability to act as bioisosteres of other functional groups and engage in specific hydrogen bonding interactions.[1][2] Similarly, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold that imparts favorable physicochemical properties and provides key vectors for molecular recognition.[3]

The specific isomer, this compound, combines these two frameworks, creating a molecule with distinct structural and electronic features. The chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle for further functionalization, while the pyrazole's C4-linkage allows for specific spatial arrangements of substituents, making it a highly attractive starting point for library synthesis and lead optimization campaigns.

Molecular and Chemical Properties

The fundamental properties of this compound are summarized below. These data have been compiled from validated chemical databases and provide the foundational information required for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [4][5][6] |

| Molecular Weight | 180.59 g/mol | [4][5][7] |

| CAS Number | 1211519-08-2 | [4][5][7][8] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | C1=C(NN=C1)C2=CC=C(N=N2)Cl | [5] |

| InChI Key | QMWYXCNBZRQEFI-UHFFFAOYSA-N | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the pyridazine and pyrazole rings is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol has been adapted from established methodologies for analogous structures and is designed for high yield and purity.[9][10]

Rationale: The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks. The mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Reagents and Materials

-

3,6-Dichloropyridazine

-

1H-Pyrazol-4-ylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), 1H-pyrazol-4-ylboronic acid pinacol ester (1.05 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Applications in Drug Development

The this compound scaffold is a strategic starting point for creating compounds targeting a range of biological pathways. The inherent biological activities of its constituent rings suggest high potential in oncology, inflammation, and neuroscience.

-

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The pyrazolyl-pyridazine scaffold can form critical hydrogen bonds with the hinge region of various kinases, a common feature of Type I and Type II inhibitors. The chlorine atom provides a vector for introducing larger side chains to target specificity pockets.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, famously exemplified by COX-2 inhibitors.[1][3] Conjugates of pyrazolone and pyridazine have demonstrated significant anti-inflammatory and analgesic effects, suggesting that this core could be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

CNS-Active Agents: The physicochemical properties of the pyridazine ring can be tuned to optimize blood-brain barrier penetration. The scaffold can be decorated to target various central nervous system receptors and enzymes.

Hypothetical Kinase Binding Pathway

The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a generic protein kinase, a common target for this class of compounds.

Caption: Hypothetical binding mode in a kinase ATP pocket.

Conclusion

This compound represents a high-value scaffold for chemical biology and drug discovery. Its straightforward and robust synthesis via Suzuki-Miyaura coupling allows for accessible production and facile derivatization. The proven pharmacological relevance of its heterocyclic components positions this molecule as a prime candidate for the development of next-generation inhibitors and modulators of key biological targets.

References

- Chemical Register. (n.d.). This compound.

- Krasavin, M., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link][10]

- Nissan, Y. M., et al. (2014). Synthesis and Biological Evaluation of New Pyrazolone-Pyridazine Conjugates as Anti-Inflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry. [Link][3]

- Abdel-Wahab, B. F., et al. (2018).

- Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link][11]

- Kumar, A., & Singh, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(1211519-08-2) 1H NMR spectrum [chemicalbook.com]

- 5. 1211519-08-2|this compound|BLD Pharm [bldpharm.com]

- 6. 1211519-08-2 | this compound - AiFChem [aifchem.com]

- 7. This compound | 1211519-08-2 [m.chemicalbook.com]

- 8. Pyridazine, 3-[1,1'-biphenyl]-4-yl-1,4,5,6-tetrahydro-1,5-diphenyl-,PYRIDAZINE, 3-[1,4'-BIPIPERIDIN]-1'-YL-6-(3-PYRIDINYL)- Suppliers & Manufacturers [chemicalregister.com]

- 9. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | 943541-20-6 [chemicalbook.com]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a molecule of interest in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, details the theoretical underpinnings and practical applications of key analytical techniques for structural elucidation and purity assessment. While direct spectroscopic data for this specific regioisomer is not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented with an emphasis on experimental design and data interpretation.

Structural Framework and Synthetic Strategy

The target molecule, this compound, is a bicyclic heteroaromatic compound featuring a pyridazine ring substituted with a chlorine atom and a pyrazole ring. The precise connectivity of the pyrazole ring (attachment via the C4 position) is a key structural feature that dictates its electronic and steric properties.

Plausible Synthetic Route

A reliable synthetic pathway to pyrazolyl-pyridazines involves the condensation of a hydrazinylpyridazine with a suitable 1,3-dicarbonyl equivalent. While the synthesis for the 1-yl isomer is documented, a similar strategy can be employed for the 4-yl isomer. A plausible synthetic protocol is outlined below.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq), which serves as a synthon for malondialdehyde.

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the cyclization.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridazine and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine H-4/H-5 | 7.6 - 8.0 | Doublet | ~9.0 |

| Pyridazine H-4/H-5 | 7.8 - 8.2 | Doublet | ~9.0 |

| Pyrazole H-3/H-5 | 8.0 - 8.5 | Singlet | - |

| Pyrazole N-H | > 10.0 | Broad Singlet | - |

Protocol 2: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine C-3 | 150 - 155 |

| Pyridazine C-6 | 155 - 160 |

| Pyridazine C-4/C-5 | 120 - 130 |

| Pyrazole C-4 | 110 - 115 |

| Pyrazole C-3/C-5 | 135 - 140 |

Protocol 3: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumental Parameters: Acquire the spectrum on a spectrometer with a carbon-observe probe.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, this compound is expected to show a prominent molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Protocol 4: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H stretch | Pyrazole |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1550 - 1620 | C=N stretch | Pyridazine, Pyrazole |

| 1400 - 1500 | C=C stretch | Aromatic rings |

| 1000 - 1200 | C-N stretch | |

| 700 - 850 | C-Cl stretch |

Protocol 5: FTIR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions of the conjugated heteroaromatic system.

Protocol 6: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

References

- Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2016. [Link]

- Ledovskaya, M. S., et al. (2021). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. St. Petersburg University Researchers Portal. [Link]

- PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. National Center for Biotechnology Information.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

1H NMR and 13C NMR of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a pyridazine and a pyrazole moiety, makes it a versatile scaffold for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural characterization. The guide moves beyond a simple reporting of data, offering detailed interpretations grounded in the fundamental principles of NMR and supported by comparative data from analogous heterocyclic systems. We will explore the causal relationships between the molecule's electronic and steric features and its spectral output, describe a robust protocol for data acquisition, and provide a predictive framework for assigning spectral resonances.

Core Principles: Electronic Effects in Pyridazine and Pyrazole Systems

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of its unique electronic landscape. Both the pyridazine and pyrazole rings are π-deficient aromatic systems due to the presence of electronegative nitrogen atoms. These nitrogens withdraw electron density from the ring carbons and protons, generally shifting their NMR signals to a higher frequency (downfield) compared to benzene.[3]

In the 3-chloro-substituted pyridazine ring, the electronic effects are twofold:

-

Inductive Effect: The highly electronegative chlorine atom at the C3 position strongly withdraws electron density through the sigma bond, significantly deshielding the adjacent C3 carbon and, to a lesser extent, the H4 proton.

-

Mesomeric (Resonance) Effect: The lone pairs on the nitrogen atoms participate in the aromatic system, influencing the electron density distribution across the ring.

Similarly, the 1H-pyrazole ring's environment is dictated by its two nitrogen atoms. The proton on the nitrogen (N-H) is acidic and its signal is often broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[4] The two C-H protons on the pyrazole ring are in a relatively electron-rich environment compared to the pyridazine ring, but their precise shifts are influenced by the point of attachment to the pyridazine core.

Structural and NMR Spectral Annotation

To facilitate a clear discussion, the atoms of this compound are systematically numbered as shown below. This numbering is used throughout the guide for all spectral assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the five protons in the molecule. Two signals will appear as doublets from the pyridazine ring, two as singlets from the pyrazole C-H protons, and one broad singlet from the pyrazole N-H proton. The existence of a recorded ¹H NMR spectrum for this compound confirms its characterization is established.[5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Comparative Insights |

| N-H | ~13.3 | Broad Singlet | - | 1H | The N-H proton of a pyrazole ring is acidic and its signal is typically very downfield and broad. This is due to hydrogen bonding and rapid chemical exchange.[4][6] |

| H5 | ~8.4 | Doublet (d) | ~9.2 | 1H | This proton is on the pyridazine ring, ortho to the linking C6 carbon and meta to the N2 nitrogen. In a closely related structure, 1-(6-chloropyridazine-3-yl)-3-(4-chlorophenyl)-5-trifluoromethylpyrazole, the analogous H5' proton appears at δ 8.20 ppm (d, J = 9.2 Hz).[7] |

| H3' / H5' | ~8.2 | Singlet (s) | - | 2H | The two C-H protons on the pyrazole ring (H3' and H5') are in chemically equivalent environments due to tautomerism or rapid rotation, likely appearing as a single, sharp singlet. In pyrazole itself, these protons appear as a doublet at δ 7.66 ppm.[8] The downfield shift here is due to the attachment of the electron-withdrawing pyridazine ring. |

| H4 | ~8.0 | Doublet (d) | ~9.2 | 1H | This proton is adjacent to the electronegative chlorine atom and ortho to the N2 nitrogen, which strongly deshields it. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling in a pyridazine ring and will be identical to that of H5.[7] |

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals for the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the proximity to the electronegative nitrogen and chlorine atoms.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | C-Type | Rationale and Comparative Insights |

| C3 | ~156 | Quaternary | This carbon is directly attached to the electronegative chlorine atom and is adjacent to N2, causing a significant downfield shift. In 1-(6-chloropyridazine-3-yl) derivatives, the analogous C3' carbon (C-Cl) appears at δ 155.70 ppm.[7] |

| C6 | ~154 | Quaternary | This carbon is bonded to the pyrazole ring and is adjacent to N1, leading to a substantial downfield shift. The analogous C6' carbon in other 6-substituted pyridazines is found in a similar region.[9] |

| C3' / C5' | ~135 | CH | These protonated carbons of the pyrazole ring are expected to be in the aromatic region. In various N-H pyrazoles, these carbons typically resonate between δ 130-140 ppm.[10] |

| C5 | ~132 | CH | This protonated carbon on the pyridazine ring is influenced by the adjacent C6 and the nitrogen at position 1. In similar pyridazine systems, this carbon appears in the δ 130-135 ppm range.[11] |

| C4 | ~124 | CH | This protonated carbon is adjacent to the C-Cl bond and is expected to be shifted slightly upfield relative to C5. The corresponding C4' in a 1-(6-chloropyridazine-3-yl) analog resonates at δ 124.42 ppm.[7] |

| C4' | ~111 | Quaternary | This is the quaternary carbon of the pyrazole ring that links to the pyridazine. Its chemical shift is expected to be the most upfield of the aromatic carbons.[12] |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following workflow is based on established best practices for the analysis of small heterocyclic molecules.[13][14]

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it readily dissolves a wide range of polar heterocyclic compounds and its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift to δ 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16-64 scans, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: -10 to 180 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans to achieve adequate signal-to-noise.

-

-

2D NMR (for Unambiguous Assignment):

-

COSY: To confirm ¹H-¹H coupling correlations (e.g., between H4 and H5).

-

HSQC: To identify one-bond ¹H-¹³C correlations, confirming which protons are attached to which carbons.[15]

-

HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons like C3, C6, and C4'.[4]

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the fundamental electronic influences of the chloro, pyridazine, and pyrazole moieties, a highly accurate prediction and assignment of the NMR spectrum can be achieved. The pyridazine protons H4 and H5 are expected as a coupled doublet system downfield, while the pyrazole protons H3' and H5' appear as a singlet. The carbon spectrum is characterized by the significantly downfield-shifted C3 and C6 carbons, a direct result of their attachment to chlorine and the pyrazole ring, respectively. Adherence to the detailed experimental protocol provided will ensure the acquisition of high-fidelity data, enabling confident structural confirmation for researchers in the field of chemical and pharmaceutical development.

References

- Elguero, J., Goya, P., & Páez, J. A. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(1), 97-105.

- ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...

- Matsuo, T., & Shosenji, H. (1969). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 17(7), 1347-1353.

- Lyčka, A., & Prousek, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 811-814.

- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(1), 21-27.

- Iali, W., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 25(63), 14354-14359.

- Adembri, G., et al. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1870-1873.

- SPbU Researchers Portal. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue.

- ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...

- Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2016.

- Saini, P., et al. (2023). Synthesis, Characterization and Anthelmintic Activity of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-753.

- El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Medicinal Chemistry, 14(3), 484-502.

- American Chemical Society. NMR Guidelines for ACS Journals.

- Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-435.

- Fekry, M., et al. (2019). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 135-144.

- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.

- University of Bath. NMR Techniques in Organic Chemistry: a quick guide.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 153-159.

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. [jstage.jst.go.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound(1211519-08-2) 1H NMR spectrum [chemicalbook.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine, a heterocyclic small molecule of interest in drug discovery and development. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.

Introduction: The Significance of Mass Spectrometry in Characterizing Novel Heterocycles

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1] The structural elucidation and purity assessment of such novel chemical entities are paramount in the drug discovery pipeline. Mass spectrometry (MS) is an indispensable analytical technique for these tasks, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[2][3] This guide will detail the application of modern mass spectrometry techniques for the comprehensive analysis of this compound.

The subject molecule, with a monoisotopic mass of 180.0203 Da, presents a unique fragmentation pattern owing to the presence of two interconnected heterocyclic rings: a pyridazine and a pyrazole. Understanding these fragmentation pathways is crucial for its unambiguous identification, particularly in complex matrices encountered during metabolic studies or reaction monitoring.

Experimental Approach: A Validating Workflow

A robust analytical workflow is essential for generating reliable and reproducible mass spectrometry data. The following sections outline a field-proven approach, from sample preparation to data acquisition and interpretation.

Sample Preparation: Ensuring Analytical Integrity

The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[4] For this compound, a meticulous sample preparation protocol is critical to avoid interference from impurities or contaminants.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

-

Solubilization: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile) to achieve a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

-

Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial for analysis.

The rationale behind using a dilute solution is to prevent detector saturation and ensure optimal ionization efficiency. The addition of formic acid is to facilitate protonation of the analyte in positive ion mode electrospray ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard

For the analysis of polar, non-volatile small molecules like this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice.[5][6]

Table 1: Recommended LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar molecules like the target compound.[7] |

| Polarity | Positive | Nitrogen-containing heterocycles readily form positive ions.[8] |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |

| Gas Temperature | 300 °C | Facilitates desolvation of the analyte. |

| Gas Flow | 8 L/min | Assists in the desolvation process. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and accurate mass measurements.[3] |

| Scan Range (m/z) | 50 - 500 | Covers the expected mass of the parent ion and its fragments. |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain structural information. |

This integrated approach ensures that the analyte is separated from potential impurities before it enters the mass spectrometer, leading to cleaner and more easily interpretable spectra.

Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of this compound will provide a wealth of information. The following sections detail the expected observations and their interpretation.

Molecular Ion Peak and Isotopic Pattern

The primary piece of information from the mass spectrum is the molecular weight of the analyte. For this compound (C7H5ClN4), the expected protonated molecule [M+H]+ will have a monoisotopic mass of 181.0276 m/z. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The M+2 peak, corresponding to the 37Cl isotope, will have an intensity of approximately one-third of the M peak (35Cl). This isotopic signature is a key identifier for chlorine-containing compounds.

Fragmentation Analysis: Unveiling the Structure

The fragmentation of pyridazine rings often involves the loss of nitrogen-containing species.[11] For pyrazole rings, cleavage of the ring is a common fragmentation pathway.[10] The presence of the chloro-substituent also influences the fragmentation.

Proposed Key Fragmentation Pathways:

-

Loss of N2: A common fragmentation for pyridazine-containing compounds is the neutral loss of a nitrogen molecule (N2), which would result in a fragment ion with a mass loss of 28 Da.

-

Loss of HCN: Cleavage of the pyrazole ring can lead to the loss of hydrogen cyanide (HCN), resulting in a mass loss of 27 Da.

-

Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl•), leading to a mass loss of 35 Da.

-

Ring Cleavage: More complex fragmentation can involve the cleavage of both heterocyclic rings, leading to a variety of smaller fragment ions.

Table 2: Predicted Fragment Ions for [M+H]+ of this compound

| Proposed Fragment Ion | m/z (monoisotopic) | Proposed Neutral Loss |

| [M+H - N2]+ | 153.0381 | N2 |

| [M+H - HCN]+ | 154.0010 | HCN |

| [M+H - Cl]+ | 146.0565 | Cl• |

| [M+H - N2 - HCN]+ | 126.0115 | N2, HCN |

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the proposed fragmentation, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the mass spectrometry analysis.

Caption: Proposed fragmentation pathway of this compound.

Conclusion: A Pathway to Confident Characterization

This guide has outlined a comprehensive and scientifically rigorous approach to the mass spectrometry analysis of this compound. By following the detailed protocols for sample preparation and LC-MS analysis, and by applying the principles of data interpretation discussed, researchers can achieve confident structural characterization of this and related novel chemical entities. The predictive fragmentation pathway serves as a valuable tool for interpreting MS/MS data and confirming the molecular structure. As with any analytical endeavor, the key to success lies in a systematic approach and a thorough understanding of the underlying chemical principles.

References

- Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.

- Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Unknown. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Unknown. (2015, July 28). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics | AIP Publishing.

- Unknown. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

- Unknown. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

- Unknown. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.

- Unknown. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.

- Unknown. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv.

- Unknown. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

- Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.

- Unknown. (2025, January 21). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed.

- Unknown. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.

- Unknown. (2024, December 17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. SPbU Researchers Portal.

- Unknown. (n.d.). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

- Unknown. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC - NIH.

- ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.

- Wikipedia. (n.d.). Electron ionization.

- Unknown. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. NIH.

- Unknown. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Unknown. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.

- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Retrieved from https://www.mdpi.com/1422-8599/2024/1/7

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems.

- Unknown. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.

- Unknown. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

- Wikipedia. (n.d.). Pyridazine.

- Unknown. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.

- DSpace Repository. (n.d.). Browsing Chemistry by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine".

- NIST WebBook. (n.d.). Pyridazine, 3-chloro-6-methoxy-.

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. zefsci.com [zefsci.com]

- 4. biocompare.com [biocompare.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

Introduction: The Significance of the Pyrazolyl-Pyridazine Scaffold

An In-depth Technical Guide to the Crystal Structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

In the landscape of medicinal chemistry and materials science, the fusion of pyrazole and pyridazine rings into a single molecular entity creates a scaffold of considerable interest. Pyridazine derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The pyridazine ring's unique physicochemical characteristics, such as its high dipole moment and robust hydrogen-bonding capacity, are pivotal in its molecular recognition capabilities at biological targets.[2] When coupled with the versatile pyrazole moiety, another cornerstone of heterocyclic chemistry, the resulting this compound presents a compelling subject for structural analysis. Understanding its solid-state architecture at the atomic level is paramount for rational drug design and the development of novel functional materials.

This guide provides a comprehensive examination of the crystal structure of this compound, moving beyond a mere presentation of data to offer insights into the experimental rationale and the implications of its structural features.

Part 1: Synthesis and Crystallization: A Deliberate Pathway to a Crystalline Solid

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The reported synthesis of the title compound is a classic example of heterocyclic chemistry, chosen for its efficiency and high yield.

Experimental Protocol: Synthesis

The synthesis of this compound was achieved through a condensation reaction.[3]

Step-by-Step Protocol:

-

Reactant Preparation: 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) is dissolved in ethanol (15 ml). This precursor is the foundational block, providing the pyridazine core.

-

Reagent Addition: Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol) is added dropwise to the solution with continuous stirring. This reagent serves as the source for the three-carbon unit required to form the pyrazole ring.

-

Catalysis: A few drops of acetic acid are added to the reaction mixture. The acid acts as a catalyst, protonating the acetal and facilitating the subsequent cyclization by activating the carbonyl groups for nucleophilic attack by the hydrazine.

-

Reaction Conditions: The solution is refluxed for 2 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.

-

Monitoring and Isolation: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is precipitated by the addition of water, taking advantage of the product's lower solubility in a more polar solvent system.

-

Purification: The precipitate is filtered and dried.

Crystallization: The Art of Patience

The formation of diffraction-quality single crystals is often the most critical and challenging step. For the title compound, colorless needles appeared on the walls of the beaker due to the slow evaporation of the solvent.[3] This method is favored for its simplicity and effectiveness, as the gradual removal of the solvent allows the molecules to self-assemble into a highly ordered crystal lattice.

Part 2: X-ray Crystallographic Analysis: Decoding the Solid State

The crystal structure was elucidated using single-crystal X-ray diffraction, the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Refinement

The diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[3] The choice of this instrument reflects the standard in modern crystallography, offering high sensitivity and data quality. The key parameters from the data collection and structure refinement are summarized below, providing a snapshot of the quality of the crystallographic model.

| Parameter | Value | Significance |

| Chemical Formula | C₇H₅ClN₄ | Defines the elemental composition of the asymmetric unit. |

| Molecular Weight | 180.60 g/mol | The mass of one mole of the compound. |

| Crystal System | Triclinic | Indicates the lowest symmetry crystal system, with minimal constraints on the unit cell dimensions. |

| Space Group | P1 | A common space group for triclinic systems, indicating inversion symmetry. |

| Unit Cell Dimensions | These parameters define the size and shape of the repeating unit of the crystal lattice. | |

| a | 5.684 (3) Å | |

| b | 6.526 (3) Å | |

| c | 11.130 (6) Å | |

| α | 83.00 (3)° | |

| β | 77.64 (2)° | |

| γ | 88.04 (3)° | |

| Volume (V) | 400.2 (4) ų | The volume of the unit cell. |

| Z | 2 | Indicates that there are two molecules of this compound in the unit cell. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | Molybdenum radiation is a standard choice for small-molecule crystallography due to its high energy and good penetration. |

| Temperature | 296 K | Data were collected at room temperature. |

| Reflections collected | 5550 | The total number of diffraction spots measured. |

| Independent reflections | 1422 | The number of unique reflections after accounting for symmetry. |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.062 | The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 6.2% is acceptable for a publication-quality structure. |

| wR(F²) | 0.154 | A weighted R-factor that is generally considered a more reliable indicator of the refinement quality. |

| Goodness-of-fit (S) | 1.08 | A value close to 1.0 indicates a good fit of the model to the data. |

Data sourced from Ather et al. (2010).[3]

Part 3: Molecular and Supramolecular Architecture

The true value of a crystal structure lies in the insights it provides into the molecule's geometry and how it interacts with its neighbors.

Molecular Geometry: A Study in Planarity